2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group, a propyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Formation of the Boronic Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a reaction between a boronic acid and pinacol in the presence of a dehydrating agent.
Amidation Reaction: The benzamide core is formed through an amidation reaction between an appropriate benzoyl chloride and a propylamine.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress through techniques such as HPLC or GC-MS.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as KMnO4 or CrO3.
Reduction: Reducing agents such as LiAlH4 or NaBH4.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester, followed by transmetalation with an aryl or vinyl halide, and subsequent reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-Methoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a boronic ester with a benzamide core makes it particularly valuable in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-methoxy-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4/c1-7-10-19-15(20)13-9-8-12(11-14(13)21-6)18-22-16(2,3)17(4,5)23-18/h8-9,11H,7,10H2,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGLBJVHTNXMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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